N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride
Description
N-[(4-Fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride is a fluorinated pyrrolidine derivative characterized by a 4-fluorobenzyl group and a methyl substituent on the tertiary amine of the pyrrolidin-3-amine core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
CAS No. |
2035386-97-9 |
|---|---|
Molecular Formula |
C12H18ClFN2 |
Molecular Weight |
244.73 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17FN2.ClH/c1-15(12-6-7-14-8-12)9-10-2-4-11(13)5-3-10;/h2-5,12,14H,6-9H2,1H3;1H |
InChI Key |
JXVKEDXBODMMEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidin-3-amine Core: The core structure can be synthesized through the cyclization of an appropriate amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrrolidin-3-amine core.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorophenyl group or other functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrrolidin-3-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and target system.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[(6-Chloropyridazin-3-yl)methyl]-N-methylpyrrolidin-3-amine Hydrochloride (): Structural Difference: Replaces the 4-fluorophenyl group with a 6-chloropyridazin-3-yl moiety. The pyridazine ring introduces additional hydrogen bond acceptors (4 vs. 3 in the target compound), which may influence solubility and receptor interactions. Molecular Weight: 263.17 g/mol (lower than the target compound, likely due to the smaller pyridazine group). Key Properties: Hydrogen bond donors = 2; acceptors = 4; topological polar surface area (TPSA) = 41 Ų .
Pyrrolidine Core Modifications
- (4-Fluorophenyl)methylamine Hydrochloride (): Structural Difference: Substitutes pyrrolidin-3-amine with pyrrolidin-2-ylmethyl. This could lead to differences in metabolic stability or bioavailability .
Extended Aromatic Systems
- N-[1-[(4-Fluorophenyl)methyl]-3-pyrrolidinyl]-5-isoquinolinamine Hydrochloride (): Structural Difference: Incorporates an isoquinoline ring instead of a simple pyrrolidine-methyl group. Impact: The bulky isoquinoline system enhances π-π stacking interactions, which may improve binding to aromatic-rich receptors (e.g., kinases or GPCRs). However, the increased molecular weight (C20H20FN3·HCl) and complexity (TPSA ≈ 70–80 Ų estimated) could reduce membrane permeability .
Heterocyclic Additions
- Sarizotan Hydrochloride ():
- Structural Difference : Features a pyridine ring and a benzopyranylmethyl group instead of pyrrolidine.
- Pharmacological Relevance : Used clinically to treat Parkinson’s disease-associated dyskinesia, suggesting CNS penetrance. The 4-fluorophenyl group in sarizotan may contribute to dopamine receptor modulation, hinting at similar pathways for the target compound .
Data Table: Key Comparative Properties
Research Findings and Implications
- Metabolic Stability : Fluorinated aromatic groups (e.g., 4-fluorophenyl) generally resist oxidative metabolism, enhancing half-life compared to chlorinated analogs .
- Target Selectivity: The isoquinoline derivative’s extended aromatic system () may favor interactions with kinases, whereas pyrrolidine-based compounds () are more likely to target amine-binding receptors (e.g., serotonin or dopamine receptors).
- Solubility vs. Permeability: Compounds with higher TPSA (e.g., isoquinoline derivative) face challenges in crossing the blood-brain barrier, limiting CNS applications despite potent in vitro activity .
Biological Activity
N-[(4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine hydrochloride (CAS Number: 2035386-97-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of 244.73 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cellular signaling pathways. Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases, which are crucial in cancer progression and other diseases.
Inhibition of Kinase Activity
Research has shown that related compounds can effectively inhibit kinases such as JAK2 and FLT3, which are implicated in hematological malignancies. For instance, a study demonstrated that a structurally similar compound exhibited an IC value of 23 nM against JAK2 and 22 nM against FLT3, indicating potent inhibitory activity .
Pharmacological Properties
The pharmacokinetic profile of this compound suggests favorable characteristics for therapeutic use:
- Lipophilic Efficiency : The lipophilicity of the compound enhances its membrane permeability, which is essential for effective drug delivery.
- Metabolic Stability : The compound exhibits good metabolic stability, indicating a lower likelihood of rapid degradation in biological systems.
- Oral Bioavailability : Preliminary studies suggest high oral bioavailability, making it suitable for oral administration.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Anti-Tumor Activity : In vivo studies using mouse models have shown significant anti-tumor effects when treated with similar compounds at doses around 150 mg/kg. These studies reported normalization of spleen and liver weights, indicating a reduction in tumor burden .
- Survival Benefits : Kaplan-Meier survival analysis revealed that treatment groups receiving the compound showed increased median survival times compared to control groups, underscoring its potential as an anti-cancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Target Kinases | IC (nM) | Oral Bioavailability | CNS Availability |
|---|---|---|---|---|
| This compound | JAK2, FLT3 | 23, 22 | High | Good |
| Compound 2d (Lorlatinib) | ALK/ROS1 | Not specified | 100% | Excellent |
| Compound 3c | JAK2, FLT3 | 23, 22 | Moderate | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
